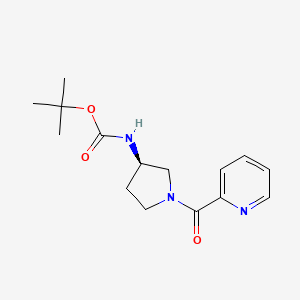![molecular formula C19H17N5O3 B2958974 (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034414-72-5](/img/structure/B2958974.png)
(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound could involve the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a furan ring, an oxadiazole ring, and an imidazo-pyridine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include cyclocondensations of dicarboxylic acids with properly substituted amines . The compound could also undergo various electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Application
Chemical Synthesis and Reactivity : Studies on heterocyclic compounds, such as oxadiazoles and furans, often focus on their synthesis and reactivity. For example, the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles demonstrates innovative methods to produce heterocyclic compounds with potential applications in medicinal chemistry and material sciences (Buscemi et al., 2001). Similar methodologies could be applied to synthesize and modify compounds like the one for specific research purposes.
Biological and Pharmacological Activities : Heterocyclic compounds are well-known for their broad spectrum of biological activities. The synthesis and evaluation of novel pyrazoline derivatives as anti-inflammatory and antibacterial agents (Ravula et al., 2016) illustrate the potential of heterocyclic compounds in drug discovery and development. This highlights the possibility of researching the biological activities of the specified compound, focusing on its therapeutic potential.
Material Science Applications : The design and synthesis of heterocyclic compounds also extend to applications in material science. For instance, compounds with large Stokes' shifts have been developed for use in low-cost luminescent materials (Volpi et al., 2017). The incorporation of heterocyclic moieties similar to those in the specified compound could be explored for their optical properties and potential applications in optoelectronic devices.
Antiviral and Antimicrobial Research : Heterocyclic compounds have also been explored for their antiviral and antimicrobial properties. The synthesis of benzofuran-transition metal complexes and their evaluation as HIV and HCV inhibitors (Galal et al., 2010) exemplifies the exploration of heterocyclic compounds in antiviral research. This suggests potential avenues for studying the specified compound's antiviral and antimicrobial efficacy.
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which are part of the compound’s structure, have been found to inhibit cox-2 .
Mode of Action
Pyrrolidine derivatives have been reported to inhibit cox-2 with ic50 values in the range of 1–8 µm . This suggests that the compound might interact with its targets by binding to them and inhibiting their activity.
Biochemical Pathways
The inhibition of cox-2 by pyrrolidine derivatives suggests that the compound might affect pathways related to inflammation and pain, as cox-2 is involved in the production of prostaglandins, which play a key role in these processes .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, can help in obtaining the best adme/tox results for drug candidates . This suggests that the compound might have favorable ADME properties.
Result of Action
The inhibition of cox-2 by pyrrolidine derivatives suggests that the compound might reduce the production of prostaglandins, leading to reduced inflammation and pain .
Eigenschaften
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-16(24-8-3-2-6-15(24)20-12)19(25)23-9-7-13(11-23)17-21-18(27-22-17)14-5-4-10-26-14/h2-6,8,10,13H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILJQLTPHSWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2958897.png)


![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide](/img/structure/B2958902.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2958906.png)
![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)
